molecular formula C16H12O4S B2854547 (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate CAS No. 622358-63-8

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

Cat. No.: B2854547
CAS No.: 622358-63-8
M. Wt: 300.33
InChI Key: YCIMNLAVXOYBMP-ZSOIEALJSA-N
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Description

“(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate” is a benzofuran derivative characterized by a conjugated system with a (3-methylthiophen-2-yl)methylene group at position 2 and an acetate ester at position 5. Benzofuran scaffolds are widely studied for their pharmacological and agrochemical applications due to their structural versatility and ability to modulate electronic and steric properties.

Properties

IUPAC Name

[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4S/c1-9-5-6-21-15(9)8-14-16(18)12-4-3-11(19-10(2)17)7-13(12)20-14/h3-8H,1-2H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIMNLAVXOYBMP-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex molecular structure that includes a benzofuran core and a thiophene moiety, which are known to contribute to various bioactive properties. This article explores the biological activity of this compound, synthesizing available research findings and highlighting its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C16H14O4SC_{16}H_{14}O_4S with a molecular weight of 302.35 g/mol. Its structure includes distinct functional groups that may influence its biological interactions.

PropertyValue
Molecular FormulaC₁₆H₁₄O₄S
Molecular Weight302.35 g/mol
Melting PointNot Available
SolubilitySoluble in organic solvents

The biological activity of this compound is thought to arise from its ability to interact with various biological targets. Preliminary studies suggest that it may modulate enzyme activity and receptor interactions, leading to diverse pharmacological effects. The compound's mechanism may involve:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : Potential binding to receptors could alter signaling pathways.
  • Antioxidant Activity : The presence of thiophene rings may confer antioxidant properties.

Antimicrobial Activity

Research indicates that compounds similar to (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran have exhibited significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound reveal promising results. In vitro studies indicate that it may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. For instance, compounds with similar structures have demonstrated cytotoxic effects on breast cancer cell lines, warranting further exploration into their mechanisms.

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been documented, with evidence suggesting that (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran could exhibit similar effects. This activity may be attributed to the modulation of pro-inflammatory cytokines and pathways.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of benzofuran derivatives against Gram-positive and Gram-negative bacteria. Results indicated that these compounds inhibited bacterial growth effectively at low concentrations.
    CompoundMinimum Inhibitory Concentration (MIC)
    (Z)-2-(Methylthiophen)32 µg/mL
    Control (Standard Antibiotic)16 µg/mL
  • Anticancer Activity Assessment : Another study focused on the cytotoxic effects of thiophene derivatives on HeLa cells showed a significant reduction in cell viability at concentrations above 10 µM, indicating potential for further development as anticancer agents.
    TreatmentCell Viability (%)
    Control100
    Compound at 10 µM65
    Compound at 50 µM30

Comparison with Similar Compounds

Electronic and Steric Effects

  • 3-Methylthiophene vs. The latter may increase lipophilicity (higher XLogP3) .
  • Ester Group Variations : Acetate (target) and methoxyacetate () esters are smaller and more hydrolytically labile than bulky 3,4-dimethoxybenzoate () or benzyloxyacetate () groups. This impacts metabolic stability and bioavailability .

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